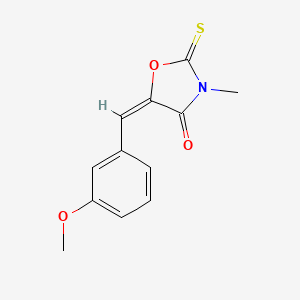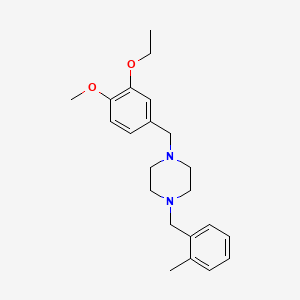![molecular formula C12H16NO4- B11637948 3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoate](/img/structure/B11637948.png)
3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoate is an organic compound belonging to the pyrrole family. This compound features a pyrrole ring substituted with ethoxycarbonyl and dimethyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Substitution Reactions: The introduction of ethoxycarbonyl and dimethyl groups can be achieved through Friedel-Crafts acylation or alkylation reactions. These reactions often require catalysts such as aluminum chloride (AlCl₃) and specific reaction conditions to ensure selective substitution.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl group can undergo hydrolysis, releasing active metabolites that exert biological effects. The pyrrole ring can participate in electron transfer reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoate: Similar structure but with a methoxy group instead of an ethoxy group.
3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
Uniqueness
3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoate is unique due to its specific substitution pattern, which influences its reactivity and applications. The combination of ethoxycarbonyl and dimethyl groups provides a balance of hydrophobicity and reactivity, making it suitable for various chemical transformations and applications in different fields.
Propriétés
Formule moléculaire |
C12H16NO4- |
|---|---|
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
3-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate |
InChI |
InChI=1S/C12H17NO4/c1-4-17-12(16)11-7(2)9(8(3)13-11)5-6-10(14)15/h13H,4-6H2,1-3H3,(H,14,15)/p-1 |
Clé InChI |
CUMYMXCUGHBKLV-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=C(C(=C(N1)C)CCC(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Bromophenyl)-2-(prop-2-EN-1-ylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637872.png)

![Dimethyl 5-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11637883.png)

![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11637896.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637901.png)
![5-[(2,4-Dichlorophenyl)amino]-3-phenyl-2-[(phenylsulfonyl)methyl]-1,2,4-thiadiazol-2-ium](/img/structure/B11637904.png)
![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637906.png)

![N'-[(3E)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3-(propan-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11637914.png)
![2-[(2,6-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11637932.png)
![Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11637937.png)
![7-(3,3-dimethyl-2-oxobutoxy)-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11637940.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11637944.png)
